4-Amino-3-chlorobenzenesulfonic acid
Overview
Description
4-Amino-3-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the fourth position and a chlorine atom at the third position. This compound is known for its applications in various fields, including organic synthesis, dye production, and material science.
Mechanism of Action
Target of Action
It’s known that sulfonic acids, in general, can interact with various biological targets due to their strong acidic nature .
Mode of Action
It’s known that the compound can undergo reactions typical of sulfonic acids and amines . For instance, it can participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
Sulfonic acids and amines are involved in a wide range of biochemical processes, including protein synthesis and signal transduction .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 20763 . These properties may influence its bioavailability.
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-chlorobenzenesulfonic acid. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it should be handled in a well-ventilated place to avoid inhalation of dust, fume, gas, mist, or vapours .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of dyes, particularly organic dyes and electronic dyes This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of dye formation
Cellular Effects
It is known that the compound can cause skin burns and eye damage , suggesting that it may have significant effects on cellular function
Molecular Mechanism
It is known that the compound is used in the synthesis of dyes , suggesting that it may interact with biomolecules at the molecular level These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound is used in the synthesis of dyes , suggesting that it may be involved in certain metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chlorobenzenesulfonic acid typically involves the following steps:
Chlorination: Benzene is chlorinated to form chlorobenzene.
Sulfonation: Chlorobenzene undergoes sulfonation with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) to yield 4-chlorobenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chlorobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Acid-Base Reactions: Due to the presence of the sulfonic acid group, the compound can act as a strong Brønsted-Lowry acid, donating protons (H+) in reactions with bases.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitro derivatives.
Reduction: Reduction of the sulfonic acid group can yield sulfonamide derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-3-chlorobenzenesulfonic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of other chemicals, particularly in the production of dyes and pigments.
Material Science: The sulfonic acid group imparts water solubility to aromatic compounds, making it useful in the development of water-soluble polymers and other functional materials.
Biological Research: The compound is used in the study of enzyme reactions and as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is employed in the manufacture of azo dyes, which are widely used in the textile industry.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzenesulfonic acid: This compound has the amino and chlorine groups in different positions compared to 4-Amino-3-chlorobenzenesulfonic acid.
4-Chloro-3-nitrobenzenesulfonic acid: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a sulfonic acid group makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-amino-3-chlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECEUZBAHTVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059169 | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-35-1 | |
Record name | 4-Amino-3-chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-chlorobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorosulphanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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